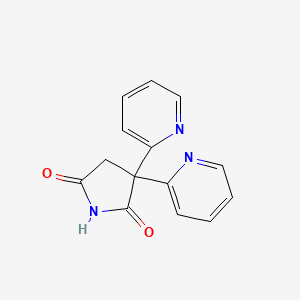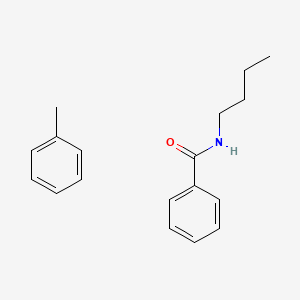
2-Methylpropyl octadeca-9,12,15-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl octadeca-9,12,15-trienoate is a chemical compound with the molecular formula C22H38O2 . It is an ester derived from octadeca-9,12,15-trienoic acid, commonly known as linolenic acid, and 2-methylpropanol. This compound is characterized by its long carbon chain with multiple double bonds, making it a polyunsaturated fatty acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl octadeca-9,12,15-trienoate typically involves the esterification of octadeca-9,12,15-trienoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing and heating of reactants, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl octadeca-9,12,15-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
2-Methylpropyl octadeca-9,12,15-trienoate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound is studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the formulation of biodegradable lubricants and surfactants
Mechanism of Action
The mechanism of action of 2-Methylpropyl octadeca-9,12,15-trienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also acts as a substrate for enzymes involved in lipid metabolism, leading to the production of bioactive metabolites .
Comparison with Similar Compounds
Similar Compounds
Methyl octadeca-9,12,15-trienoate: Similar in structure but with a methyl group instead of a 2-methylpropyl group.
(9Z,12Z,15Z)-1,3-Dimethoxypropan-2-yl octadeca-9,12,15-trienoate: Another ester of octadeca-9,12,15-trienoic acid with different alcohol moiety.
Octadeca-9,12,15-trienoic acid octadeca-9,12,15-trienyl ester: An ester formed from the same acid but with a different alcohol component.
Uniqueness
2-Methylpropyl octadeca-9,12,15-trienoate is unique due to its specific ester linkage, which imparts distinct physical and chemical properties. Its branched alcohol component (2-methylpropanol) provides different steric and electronic effects compared to linear alcohols, influencing its reactivity and interactions in biological systems .
Properties
CAS No. |
90706-70-0 |
|---|---|
Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-methylpropyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C22H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)24-20-21(2)3/h5-6,8-9,11-12,21H,4,7,10,13-20H2,1-3H3 |
InChI Key |
RFBZITGAYHNTIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


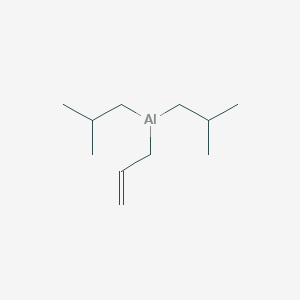


![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)


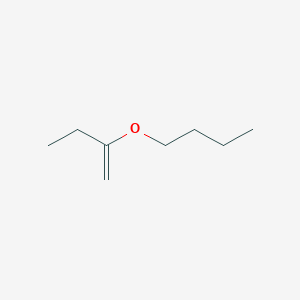
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)

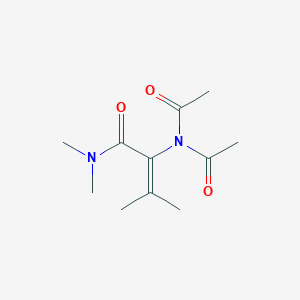

![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)
